5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide
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Overview
Description
5-bromo-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide typically involves the condensation of 5-bromo-3-phenyl-1H-indole-2-carbohydrazide with 2-chlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine or chlorine positions, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
5-bromo-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways depend on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-hydroxy-3-methoxybenzylidene-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
5-bromo-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H15BrClN3O |
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Molecular Weight |
452.7 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(2-chlorophenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H15BrClN3O/c23-16-10-11-19-17(12-16)20(14-6-2-1-3-7-14)21(26-19)22(28)27-25-13-15-8-4-5-9-18(15)24/h1-13,26H,(H,27,28)/b25-13+ |
InChI Key |
UGBITCZJVFUONY-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N/N=C/C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C(=O)NN=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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